2-Fluoro-4-methoxy-6-methylpyridine
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Overview
Description
2-Fluoro-4-methoxy-6-methylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxy-6-methylpyridine can be synthesized through several methods. One common approach involves the diazotization of 2-amino-6-methylpyridine followed by fluorination using hydrogen fluoride in the presence of pyridine . Another method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Sodium methoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Scientific Research Applications
2-Fluoro-4-methoxy-6-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-6-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-methoxy-6-methylpyridine is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 |
InChI Key |
PBPVBRWGXHOXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)F)OC |
Origin of Product |
United States |
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